Cas no 15424-17-6 (2-Butenoic acid,3-(1-pyrrolidinyl)-, methyl ester)
15424-17-6 structure
Product Name:2-Butenoic acid,3-(1-pyrrolidinyl)-, methyl ester
Numero CAS:15424-17-6
MF:C9H15NO2
MW:169.220902681351
CID:174927
PubChem ID:5705359
Update Time:2025-04-19
2-Butenoic acid,3-(1-pyrrolidinyl)-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid,3-(1-pyrrolidinyl)-, methyl ester
- 3-Pyrrolizino-2-butenoic acid methyl ester
- methyl (Z)-3-pyrrolidin-1-ylbut-2-enoate
- 3-pyrrolidin-1-yl-but-2-enoic acid methyl ester
- 3-Pyrrolidino-2-butensaeure-methylester
- 3-Pyrrolidinocrotonsaeure-methylester
- AC1NWH0T
- amp
- BRN 4671008
- Crotonic acid, 3-(1-pyrrolidinyl)-, methyl ester
- methyl 3-(pyrrolidin-1-yl)but-2-enoate
- methyl 3-tetrahydropyrrolyl-2-butenoate
- Methyl-3-(N-pyrrolidinyl)crotonate
- SureCN7127720
- U1VO1
- WLN: T5NTJ AY1&
- β-Methyl-1-pyrrolidineacrylic acid methyl ester
- 1-Pyrrolidineacrylic acid, gamma-methyl-, methyl ester
- 5-20-01-00356 (Beilstein Handbook Reference)
- 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester
- NSC 91035
- NSC91035
- SCHEMBL7127720
- AKOS004906649
- WLN: T5NTJ AY1&U1VO1
- (Z)-3-pyrrolidin-1-yl-but-2-enoic acid methyl ester
- methyl 3-pyrrolidinocrotonate
- 1-Pyrrolidineacrylic acid, methyl ester
- 15424-17-6
- NSC-91035
-
- Inchi: 1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7-
- Chiave InChI: UTIVUPFHBDCEGI-FPLPWBNLSA-N
- Sorrisi: O(C)C(/C=C(/C)\N1CCCC1)=O
Proprietà calcolate
- Massa esatta: 169.11035
- Massa monoisotopica: 169.110279
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.5
- XLogP3: 1.3
Proprietà sperimentali
- Densità: 1.055
- Punto di ebollizione: 245°Cat760mmHg
- Punto di infiammabilità: 95.4°C
- Indice di rifrazione: 1.495
- PSA: 29.54
- LogP: 1.09690
2-Butenoic acid,3-(1-pyrrolidinyl)-, methyl ester Letteratura correlata
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
15424-17-6 (2-Butenoic acid,3-(1-pyrrolidinyl)-, methyl ester) Prodotti correlati
- 2723-42-4(2-Butenoic acid, 3-(1-pyrrolidinyl)-, ethyl ester)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti